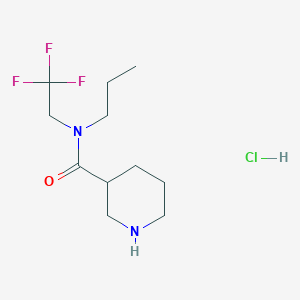

N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride

Vue d'ensemble

Description

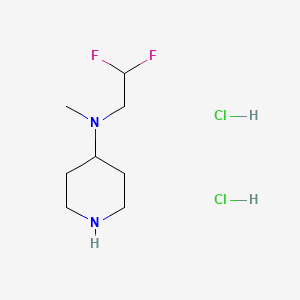

“N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1354960-96-5 . It has a molecular weight of 288.74 and a molecular formula of C11H20ClF3N2O .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19F3N2O.ClH/c1-2-6-16(8-11(12,13)14)10(17)9-4-3-5-15-7-9;/h9,15H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I have access to .Applications De Recherche Scientifique

Modulation of Pharmacological Properties

- The selective introduction of fluorine atoms in N-alkyl-piperidine-2-carboxamides (a similar structure to N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride) modulates pharmacologically relevant properties such as basicity, lipophilicity, and aqueous solubility. This impacts their potential as local anesthetics like ropivacaine and levobupivacaine (Vorberg et al., 2016).

Glycine Transporter 1 Inhibition

- Compounds structurally related to this compound have been studied as glycine transporter 1 inhibitors, showing potential for central nervous system disorders (Yamamoto et al., 2016).

Anti-HIV Activity

- Piperidine derivatives, similar in structure, have been explored as CCR5 antagonists with high Anti-HIV-1 activity. These compounds exhibit high binding affinity and potent inhibition of membrane fusion (Imamura et al., 2006).

Synthesis and Applications

- The synthesis of related compounds like ropivacaine hydrochloride from piperidin-2-carboxylic acid, which involves N-propylation, underlines the importance of these compounds in pharmaceutical synthesis (Fu Xiaobin, 2012).

Inhibitors of Soluble Epoxide Hydrolase

- Piperidine-carboxamide compounds have been identified as inhibitors of soluble epoxide hydrolase, indicating potential applications in disease models (Thalji et al., 2013).

Anticancer Activity

- Some piperidine derivatives exhibit anticancer effects, particularly against leukemia cells, suggesting potential applications in cancer therapy (Vinaya et al., 2011).

Catalysis in Chemical Synthesis

- Chiral piperidine-2-carboxamides serve as catalysts in the asymmetric reduction of N-acyl enamines, highlighting their utility in chemical synthesis (Sun Jian, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O.ClH/c1-2-6-16(8-11(12,13)14)10(17)9-4-3-5-15-7-9;/h9,15H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFVLJRJZLAJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(F)(F)F)C(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B1423277.png)

![methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423280.png)